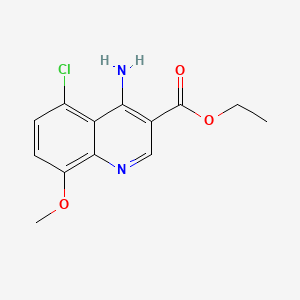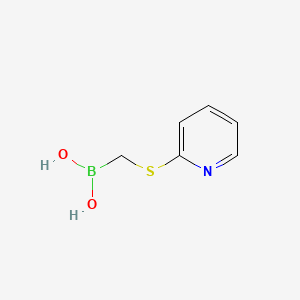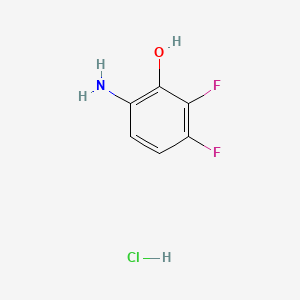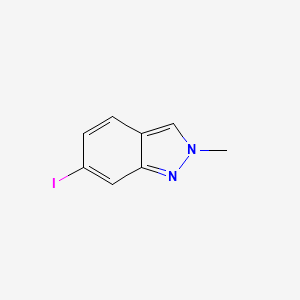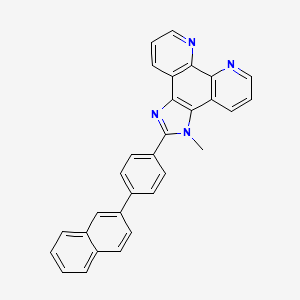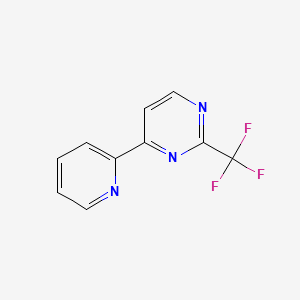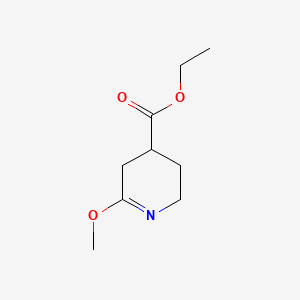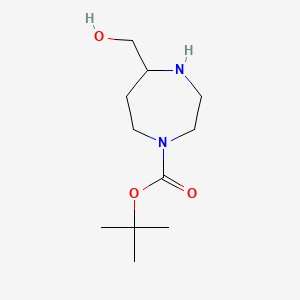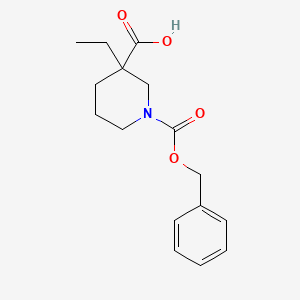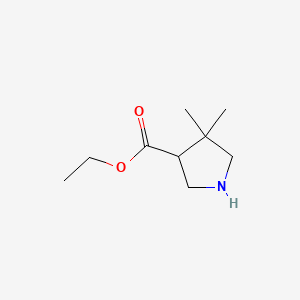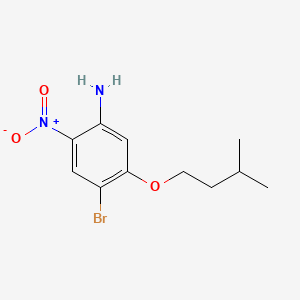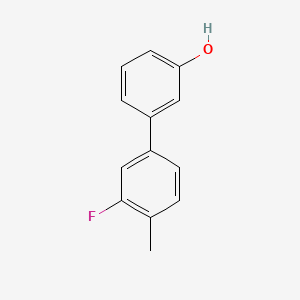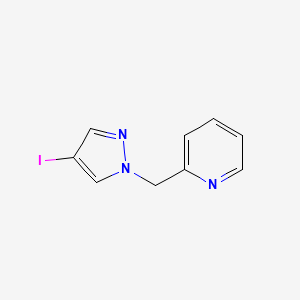
Bis(1-propyl-3-methylcyclopentadienyl)zirconium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1-propyl-3-methylcyclopentadienyl)zirconium dichloride is an organometallic compound with the molecular formula C18H26Cl2Zr. It is a derivative of zirconocene dichloride, where the cyclopentadienyl ligands are substituted with 1-propyl-3-methyl groups. This compound is of interest due to its applications in catalysis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1-propyl-3-methylcyclopentadienyl)zirconium dichloride typically involves the reaction of zirconium tetrachloride with 1-propyl-3-methylcyclopentadiene in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive organometallic intermediates.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the chloride ligands are replaced by other ligands such as alkyl or aryl groups.
Polymerization Reactions: This compound is used as a catalyst in olefin polymerization reactions, facilitating the formation of polymers from monomers like ethylene and propylene.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides or aryl halides, and the reactions are typically carried out in non-polar solvents under an inert atmosphere.
Polymerization Reactions: The compound is used in combination with co-catalysts such as methylaluminoxane (MAO) under controlled temperature and pressure conditions.
Major Products:
Substitution Reactions: The major products are substituted zirconium complexes.
Polymerization Reactions: The major products are high molecular weight polymers such as polyethylene and polypropylene.
Chemistry:
Catalysis: this compound is widely used as a catalyst in olefin polymerization, enabling the production of various polymers with specific properties.
Biology and Medicine:
Drug Delivery Systems: Research is ongoing into the use of zirconium-based compounds in drug delivery systems due to their ability to form stable complexes with various ligands.
Industry:
Materials Science: The compound is used in the synthesis of advanced materials, including high-performance polymers and composites.
Mechanism of Action
The mechanism of action of Bis(1-propyl-3-methylcyclopentadienyl)zirconium dichloride in catalysis involves the coordination of the zirconium center with olefin monomers, followed by insertion of the monomer into the zirconium-carbon bond. This process is repeated, leading to the formation of long polymer chains. The molecular targets are the olefin monomers, and the pathways involved include coordination and insertion mechanisms.
Comparison with Similar Compounds
- Bis(cyclopentadienyl)zirconium dichloride
- Bis(1-butyl-3-methylcyclopentadienyl)zirconium dichloride
- Bis(1,3-N-butylmethylcyclopentadienyl)zirconium dichloride
Comparison: Bis(1-propyl-3-methylcyclopentadienyl)zirconium dichloride is unique due to the specific substitution pattern on the cyclopentadienyl ligands, which can influence its catalytic properties and reactivity. Compared to Bis(cyclopentadienyl)zirconium dichloride, the presence of the propyl and methyl groups can lead to differences in steric and electronic effects, potentially enhancing its performance in certain catalytic applications.
Properties
CAS No. |
151866-27-2 |
|---|---|
Molecular Formula |
C18H26Cl2Zr |
Molecular Weight |
404.53 |
IUPAC Name |
dichlorozirconium;1-methyl-3-propylcyclopentane |
InChI |
InChI=1S/2C9H13.2ClH.Zr/c2*1-3-4-9-6-5-8(2)7-9;;;/h2*5-7H,3-4H2,1-2H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
BFFXFEOVBDKKBJ-UHFFFAOYSA-L |
SMILES |
CCC[C]1[CH][CH][C]([CH]1)C.CCC[C]1[CH][CH][C]([CH]1)C.Cl[Zr]Cl |
Synonyms |
Bis(1-propyl-3-methylcyclopenta -dienyl zirconium dichloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


